molecular formula C9H7NO2 B563900 1H-indole-2-carboxylic acid CAS No. 1216839-31-4

1H-indole-2-carboxylic acid

Cat. No.: B563900
CAS No.: 1216839-31-4
M. Wt: 162.152
InChI Key: HCUARRIEZVDMPT-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-2-carboxylic acid is a labeled compound of Indole-2-carboxylic acid, where the carbon at the 2-position of the indole ring is replaced with the carbon-13 isotope. This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1H-indole-2-carboxylic acid typically involves the synthesis of Indole-2-carboxylic acid followed by the incorporation of the carbon-13 isotope. One common method involves the reflux reaction of ortho-methylnitrobenzene, diethyl oxalate, and sodium methoxide, followed by further reactions to introduce the carbon-13 isotope .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .

Chemical Reactions Analysis

Types of Reactions: 1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indole derivatives, which are often used in further synthetic applications .

Scientific Research Applications

1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1. The indole nucleus chelates with two magnesium ions within the active site of integrase, thereby inhibiting its function . This mechanism highlights its potential as a scaffold for developing integrase inhibitors.

Comparison with Similar Compounds

Uniqueness: 1H-indole-2-carboxylic acid is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled compound .

Properties

CAS No.

1216839-31-4

Molecular Formula

C9H7NO2

Molecular Weight

162.152

IUPAC Name

1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1

InChI Key

HCUARRIEZVDMPT-QBZHADDCSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O

Synonyms

2-Carboxyindole-13C;  2-Indolylformic Acid-13C;  NSC 16598-13C; 

Origin of Product

United States

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